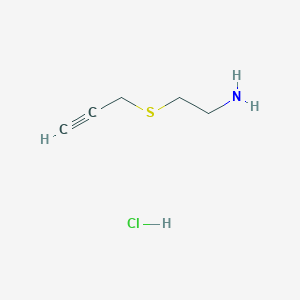

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride

Description

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride (CAS: 119340-91-9) is an organic compound with the molecular formula C₅H₁₀ClNS and a molecular weight of 151.65 g/mol . It features a propargyl thioether group (Prop-2-yn-1-ylsulfanyl) attached to an ethylamine backbone, which is protonated as a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, a common trait in amine derivatives to improve bioavailability and handling .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-prop-2-ynylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS.ClH/c1-2-4-7-5-3-6;/h1H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBBMXFZQBGQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution: Primary Synthetic Pathway

The most widely documented method for synthesizing 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride involves a nucleophilic substitution reaction between propargyl bromide and 2-aminoethanethiol in the presence of a base. This reaction proceeds under mild conditions (20–50°C) in polar solvents such as methanol or ethanol. The mechanism involves the thiolate anion attacking the electrophilic carbon of propargyl bromide, followed by protonation and hydrochloride salt formation.

Reaction Equation:

$$

\text{HC≡C-CH}2\text{Br} + \text{HS-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{HC≡C-CH}2\text{S-CH}2\text{CH}2\text{NH}2\cdot\text{HCl}

$$

Table 1: Standard Reaction Conditions

Reaction Optimization Strategies

Purification and Characterization

Recrystallization Protocols

The crude product is purified via recrystallization from an ethanol-water (4:1 v/v) mixture, achieving >99% purity (HPLC). Alternative solvents like acetone or ethyl acetate yield crystalline forms with inferior solubility profiles.

Table 2: Recrystallization Efficiency

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol-Water (4:1) | 99.2 | Needle-like |

| Acetone | 95.7 | Amorphous |

| Ethyl Acetate | 93.1 | Platelet |

Industrial-Scale Production

Continuous Flow Synthesis

Enamine Ltd. employs a continuous flow reactor system for large-scale production, achieving a throughput of 50 kg/day. Key advantages include:

Waste Management

Bromide byproducts are neutralized with aqueous NaOH and precipitated as NaBr, which is recycled into bromide salts for other syntheses.

Comparative Analysis of Alternative Routes

Thiol-Ene Click Chemistry

Recent advancements explore thiol-ene reactions between propargyl chloride and cysteamine under UV irradiation. While this method avoids base usage, it requires photoinitiators (e.g., DMPA) and achieves lower yields (78–82%).

Solid-Phase Synthesis

Immobilized thiol resins enable stepwise assembly of the molecule, though scalability remains limited due to high resin costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted ethanamines

Scientific Research Applications

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is utilized as a building block in organic synthesis for creating complex molecules, in enzyme inhibitor studies, and in biological assays.

Scientific Research Applications

Chemistry

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure and reactivity make it a valuable scaffold for various chemical transformations. The propynyl group's presence imparts distinct reactivity, making it a valuable component in synthesis.

Biology

This compound is utilized in the study of enzyme inhibitors and as a probe for biological assays. Its mechanism of action involves interaction with specific molecular targets, acting as an enzyme inhibitor by binding to the active sites, blocking enzyme activity. The propynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition, while the sulfanyl group can interact with metal ions or other cofactors, modulating the enzyme’s function.

Medicine

The compound has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit NLRP3 activity, reducing inflammation and providing therapeutic benefits in conditions like Alzheimer's disease. In vitro assays have demonstrated cytotoxic effects against several cancer types, indicating its potential as an anticancer agent.

Industry

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride is utilized in the development of specialty chemicals and materials.

Reaction and preparation methods

The synthesis of 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride typically involves the reaction of propargyl bromide with 2-aminoethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

- Temperature: Room temperature to 50°C

- Solvent: Aqueous or organic solvents like ethanol or methanol

- Reaction Time: 2-4 hours

Chemical Reactions

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride undergoes various chemical reactions:

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

- Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride's biological activity is of interest in medicinal chemistry. The compound is characterized by a propargyl group attached to a sulfanyl moiety, which contributes to its reactivity and biological interactions. Research indicates that this compound acts as an enzyme inhibitor.

Enzyme Inhibition

- NLRP3 Inflammasome: Derivatives of this compound can inhibit NLRP3 activity, reducing inflammation and providing therapeutic benefits in conditions like Alzheimer's disease. In a study, treatment led to significant reductions in IL-1β production in macrophage cell lines, with an IC50 value indicating potent inhibitory effects at low concentrations (around 10 μM).

Antitumor Activity

- The compound has shown promise in antitumor studies, inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. In a study focusing on the cytotoxicity of this compound against various cancer cell lines, results indicated IC50 values ranging from 5 to 15 µM across different cell lines, suggesting strong anticancer potential.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The propynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. Additionally, the sulfanyl group can interact with metal ions or other cofactors, modulating the enzyme’s function.

Comparison with Similar Compounds

Structural Analogues in the Phenylalkylamine Family

Several phenylalkylamine derivatives share the ethanamine backbone but differ in aromatic substituents ():

2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride (2C-T, 1e): Molecular formula: C₁₁H₁₆ClNO₂S Key feature: Methylthio and methoxy groups on the phenyl ring enhance serotonin receptor binding, making it psychoactive .

Halogenated and Heterocyclic Derivatives

2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS: 870717-94-5):

Thiophene and Indole Derivatives

2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: N/A):

- Molecular formula: C₁₁H₁₄N₂O

- The indole moiety mimics neurotransmitters like serotonin, with a molecular weight of 190.24 g/mol .

Key Research Findings and Implications

- Receptor Binding: Phenylalkylamines (e.g., 2C-T) show that electron-donating substituents (e.g., methoxy, methylthio) enhance serotonin receptor affinity, whereas the propargyl group in the target compound may introduce steric hindrance or novel reactivity .

- Solubility and Bioavailability : The hydrochloride salt form in all compared compounds improves aqueous solubility, critical for pharmacological applications .

- Safety Profile : Related compounds like (Prop-2-yn-1-ylsulfanyl)carbonitrile lack thorough toxicological data, highlighting the need for detailed safety studies on the target compound .

Biological Activity

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by a propargyl group attached to a sulfanyl moiety, which contributes to its reactivity and biological interactions. Its chemical structure allows it to participate in various biochemical pathways, making it a valuable candidate for drug development.

The primary mechanism of action for 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific enzymes and receptors. The propargyl group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This characteristic is particularly useful in the development of enzyme inhibitors, which can modulate various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been studied for its effects on several targets, including:

- NLRP3 Inflammasome : Dysregulation of the NLRP3 inflammasome is linked to various diseases, including neurodegenerative disorders. Studies have shown that derivatives of this compound can inhibit NLRP3 activity, thus reducing inflammation and providing therapeutic benefits in conditions like Alzheimer's disease .

Antitumor Activity

The compound has shown promise in antitumor studies. Its structural properties allow it to interact with cancer cell lines effectively. In vitro assays have demonstrated cytotoxic effects against several cancer types, indicating its potential as an anticancer agent .

Study 1: NLRP3 Inhibition

In a study evaluating the effects of 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride on the NLRP3 inflammasome, researchers found that treatment led to significant reductions in IL-1β production in macrophage cell lines. The compound exhibited an IC50 value indicating potent inhibitory effects at low concentrations (around 10 μM), showcasing its potential for treating inflammatory diseases .

Study 2: Anticancer Properties

Another study focused on the cytotoxicity of this compound against various cancer cell lines. The results indicated that it induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The study reported IC50 values ranging from 5 to 15 µM across different cell lines, suggesting strong anticancer potential .

Data Tables

| Biological Activity | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| NLRP3 Inhibition | J774A.1 Macrophages | ~10 | Significant reduction in IL-1β production |

| Cytotoxicity | Cancer Cell Lines | 5 - 15 | Induces apoptosis through ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.